molecular formula C13H17N3O4 B13926076 N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B13926076
M. Wt: 279.29 g/mol
InChI Key: HJZLRCUKYLNGDJ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is a substituted acetamide featuring a 2-methoxy-5-nitrophenyl group and a pyrrolidine ring linked via an acetamide backbone. The methoxy and nitro groups on the phenyl ring contribute to its electronic properties, while the pyrrolidine moiety may influence its pharmacokinetic profile, such as solubility and membrane permeability.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H17N3O4/c1-20-12-5-4-10(16(18)19)8-11(12)14-13(17)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,17)

InChI Key

HJZLRCUKYLNGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Acylation: The formation of the acetamide linkage.

    Pyrrolidine Addition: The attachment of the pyrrolidine ring to the acetamide.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, methanol for methoxylation, acetic anhydride for acylation, and pyrrolidine for the final step. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy group would yield a hydroxyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituents Biological Activity Key Findings References
Target Compound : N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide 2-methoxy-5-nitrophenyl, pyrrolidine Not explicitly reported (in evidence) Hypothesized to have CNS activity due to pyrrolidine; nitro group may enhance reactivity.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-bromophenyl, pyridazinone core FPR2 agonist Activates calcium mobilization and chemotaxis in neutrophils.
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline sulfonyl, pyrrolidine Anticancer (HCT-1, MCF-7 cells) Remarkable activity in MTT assays; sulfonyl group enhances target binding.
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-(1-phenethyl-piperidin-4-yl)acetamide) Fluorophenyl, piperidine Synthetic opioid High affinity for μ-opioid receptors; associated with analgesic effects.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, diethylphenyl Herbicide Disrupts plant cell division; nitro group absent reduces electron-withdrawing effects.
Key Observations:
  • Receptor Specificity: Unlike FPR2-targeting pyridazinone derivatives , the target compound lacks a heterocyclic core, which may limit its efficacy in similar pathways.
  • Anticancer Potential: Compared to quinazoline sulfonyl analogs , the absence of a sulfonyl group in the target compound may reduce DNA intercalation or kinase inhibition.
  • CNS Activity : The pyrrolidine group, seen in ocfentanil , could enhance blood-brain barrier penetration, but the nitro group may introduce toxicity concerns.
  • Agrochemical Use : Unlike chloro-substituted acetamide pesticides (e.g., alachlor) , the target compound’s nitro group may render it less stable in environmental conditions.

Structural and Electronic Comparisons

Table 2: Substituent Effects on Reactivity and Solubility
Compound Name Electron-Donating/Withdrawing Groups Solubility Predictors
Target Compound Nitro (strong EWG), methoxy (moderate EDG) Moderate solubility due to polar nitro and pyrrolidine.
N-(2-Methoxy-4-nitrophenyl)acetamide (structural isomer) Nitro at para position (vs. meta in target) Lower solubility due to reduced resonance stabilization.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro (moderate EWG), sulfonyl (strong EWG) High crystallinity; sulfonyl group reduces bioavailability.
Key Observations:
  • Nitro Group Position : The meta-nitro group in the target compound may improve resonance stabilization compared to its para-nitro isomer .
  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (vs. six-membered piperidine in ocfentanil ) may confer conformational flexibility, affecting receptor binding.

Biological Activity

N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of approximately 248.28 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its pharmacological potential by facilitating interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial properties. A comparative analysis of several pyrrolidine derivatives revealed their Minimum Inhibitory Concentration (MIC) values against common pathogens:

CompoundMIC (μg/mL)Pathogen
This compound3.125Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2.0Escherichia coli

The compound demonstrated a potent antibacterial effect against Staphylococcus aureus , with an MIC value of 3.125 μg/mL , indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies have evaluated its efficacy against various fungal strains, with promising results:

Fungal StrainMIC (μg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound may be beneficial in treating fungal infections, particularly those caused by Candida species .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The nitro group on the phenyl ring plays a crucial role in enhancing the compound's interaction with bacterial cell membranes and enzymes involved in metabolic pathways. Studies indicate that modifications to the pyrrolidine ring can further optimize its antibacterial and antifungal activities .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study examined the effectiveness of various pyrrolidine derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent .
  • Case Study on Antifungal Properties : Another investigation focused on the antifungal effects of this compound against clinical isolates of Candida species. The study found that it inhibited fungal growth effectively, suggesting that it could be developed into a treatment option for fungal infections resistant to conventional therapies .

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